molecular formula C20H23F3N4O3 B4595081 N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No.: B4595081
M. Wt: 424.4 g/mol
InChI Key: BJOFFABXZHCURN-UHFFFAOYSA-N
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Description

N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a useful research compound. Its molecular formula is C20H23F3N4O3 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.17222509 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tumor Activities

Research into novel isoxazole compounds, including those related to the chemical structure of interest, has shown that some synthesized molecules exhibit promising anti-tumor activities. For example, a study explored the synthesis of novel isoxazoline compounds and found that certain derivatives displayed better anti-tumor activities, suggesting the potential of these compounds in cancer treatment and their role in medicinal chemistry (Qi Hao-fei, 2011).

ACAT Inhibition for Treatment of Diseases

Another study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which shows significant selectivity over ACAT-2. The research underscores the therapeutic potential of ACAT inhibitors, particularly in diseases involving ACAT-1 overexpression, highlighting the importance of such compounds in addressing incurable diseases (K. Shibuya et al., 2018).

Analgesic and Anti-Inflammatory Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as analgesic and anti-inflammatory agents. These compounds show significant activity as COX-1/COX-2 inhibitors, indicating their potential as new therapeutic agents for treating pain and inflammation (A. Abu‐Hashem et al., 2020).

Antihistaminic Agents

The synthesis of benzimidazoles as H1-antihistaminic agents has been investigated, with some derivatives showing potent activity. This research demonstrates the utility of structurally related compounds in the development of new antihistamines, which could lead to improved treatments for allergic reactions and related conditions (R. Iemura et al., 1986).

Antibacterial Applications

Isoxazolinyl oxazolidinones have been synthesized and evaluated for their antibacterial activity against resistant Gram-positive and Gram-negative bacteria. The findings from this study suggest that these compounds could play a significant role in developing new antibiotics to combat antibiotic-resistant bacterial infections (V. Varshney et al., 2009).

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3/c1-2-14-9-15(30-26-14)11-25-18(28)10-17-19(29)24-7-8-27(17)12-13-5-3-4-6-16(13)20(21,22)23/h3-6,9,17H,2,7-8,10-12H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFFABXZHCURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
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N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
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N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
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N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
Reactant of Route 5
N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
Reactant of Route 6
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N-[(3-ethyl-5-isoxazolyl)methyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.